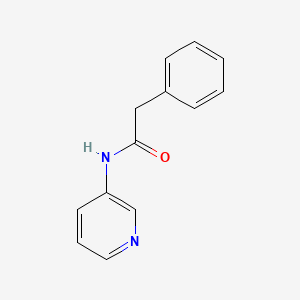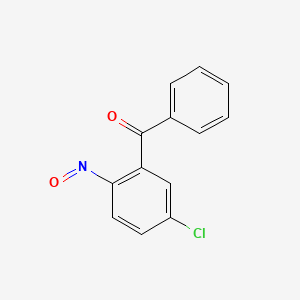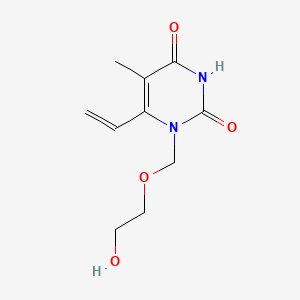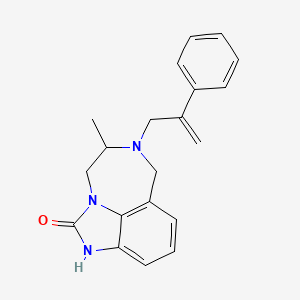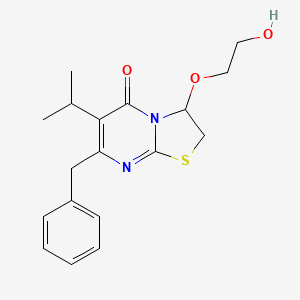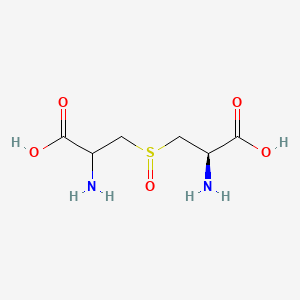
L,L-Lanthionine sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L,L-Lanthionine sulfoxide is a sulfur-containing amino acid derivative characterized by the presence of a thioether linkage between two alanine residues. This compound is of significant interest due to its unique structural properties and potential biological activities. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can be synthesized through specific biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L,L-Lanthionine sulfoxide can be synthesized through the oxidation of L,L-lanthionine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfoxide form. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing specific enzymes that catalyze the oxidation of L,L-lanthionine. These enzymes can be derived from microbial sources and optimized for large-scale production. The use of bioreactors allows for the controlled environment necessary for efficient synthesis and high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: L,L-Lanthionine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether form using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines under mild conditions.
Major Products:
Oxidation: L,L-Lanthionine sulfone.
Reduction: L,L-Lanthionine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L,L-Lanthionine sulfoxide has several scientific research applications:
Chemistry: Used as a model compound to study sulfur oxidation and reduction reactions.
Biology: Investigated for its role in sulfur metabolism and potential as a biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of sulfur-containing amino acid pathways.
Industry: Utilized in the synthesis of sulfur-containing compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of L,L-lanthionine sulfoxide involves its interaction with various molecular targets, primarily through its sulfoxide group. This group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in sulfur metabolism. The compound may also interact with proteins and peptides, affecting their structure and function through the formation of thioether bonds.
Vergleich Mit ähnlichen Verbindungen
L,L-Lanthionine: The parent compound, lacking the sulfoxide group.
L,L-Lanthionine sulfone: The fully oxidized form of L,L-lanthionine.
Methionine sulfoxide: Another sulfur-containing amino acid derivative with similar oxidative properties.
Uniqueness: L,L-Lanthionine sulfoxide is unique due to its specific thioether linkage and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo reversible redox reactions makes it a valuable compound for studying oxidative stress and sulfur metabolism.
Eigenschaften
Molekularformel |
C6H12N2O5S |
|---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylpropanoic acid |
InChI |
InChI=1S/C6H12N2O5S/c7-3(5(9)10)1-14(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?,14?/m0/s1 |
InChI-Schlüssel |
YHSXWWYGUSVWLO-GZJJXAJLSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)S(=O)CC(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)S(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


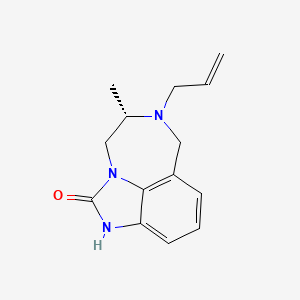
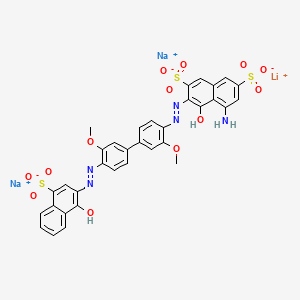
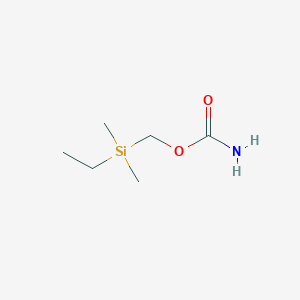
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
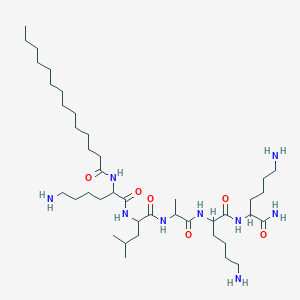
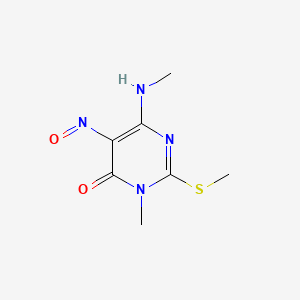
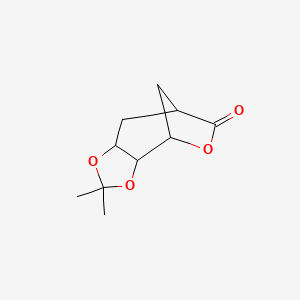

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
